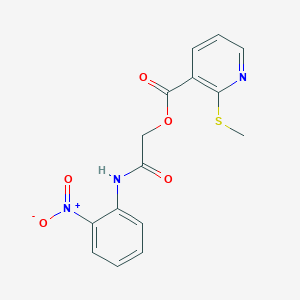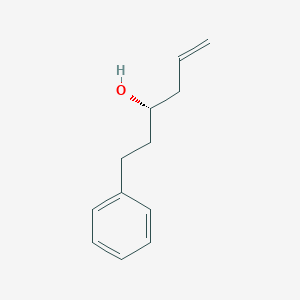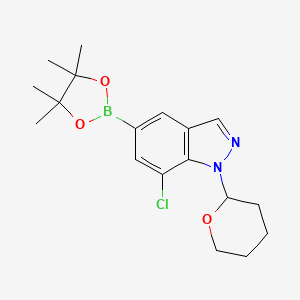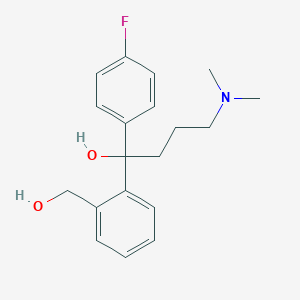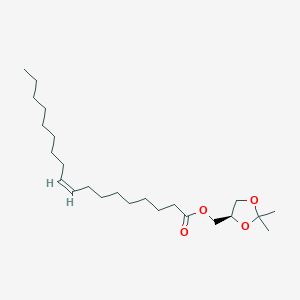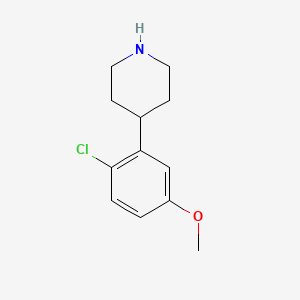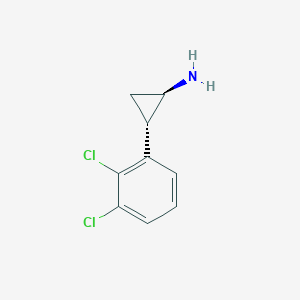
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring substituted with a 2,3-dichlorophenyl group and an amine group, making it a valuable subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,3-dichlorophenylacetonitrile with a cyclopropanating agent such as diazomethane under controlled conditions to form the cyclopropane ring. Subsequent reduction of the nitrile group to an amine using reagents like lithium aluminum hydride completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylcyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . This makes it a candidate for the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This leads to changes in gene expression and can result in the inhibition of cancer cell growth . The compound’s ability to modulate epigenetic marks makes it a powerful tool for studying gene regulation and developing new therapeutic strategies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler analog without the dichlorophenyl group.
2,3-Dichlorophenylcyclopropane: Lacks the amine group.
Phenylcyclopropanamine: Similar structure but without the dichlorine substitution.
Uniqueness
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the dichlorophenyl group, which confer distinct chemical and biological properties. Its ability to inhibit LSD1 sets it apart from other cyclopropylamines and makes it a valuable compound for research and therapeutic development .
Propriétés
Formule moléculaire |
C9H9Cl2N |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1 |
Clé InChI |
QFCFGKISIRTOOJ-POYBYMJQSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1C(C1N)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


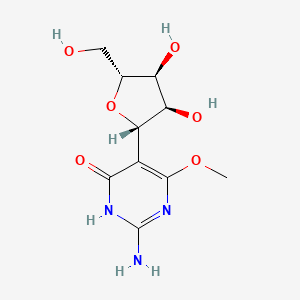
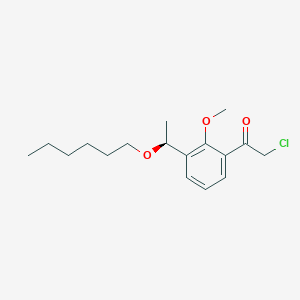
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
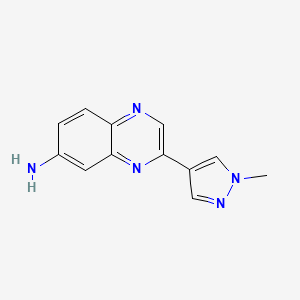
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

